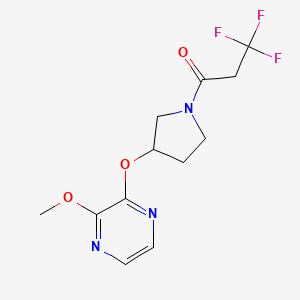![molecular formula C24H24O5 B2954940 methyl 4-{[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate CAS No. 405916-77-0](/img/structure/B2954940.png)
methyl 4-{[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate is an organic compound known for its diverse applications in various scientific fields. This complex molecule features a benzo[c]chromen structure, making it a point of interest in pharmacological and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate typically involves multi-step organic reactions. A common approach includes:
The condensation of a suitable aromatic aldehyde with malononitrile to form a benzopyran intermediate.
Subsequent reactions may include acylation and esterification using catalysts such as p-toluenesulfonic acid or anhydrous aluminum chloride.
The reaction conditions often require controlled temperatures and solvents like toluene or methanol to ensure high yield and purity.
Industrial Production Methods
Industrial production scales up these reactions using batch reactors or continuous flow systems. Key considerations include:
Efficient heat transfer
Solvent recycling
Use of industrial-grade reagents to minimize costs while maintaining purity
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-{[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate undergoes various chemical reactions, including:
Oxidation: : Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: : Formation of alcohol derivatives with reducing agents such as lithium aluminum hydride.
Substitution: : Halogenation, alkylation, or nitration using halogens, alkyl halides, or nitrating agents, respectively.
Common Reagents and Conditions
Typical reagents include:
Potassium permanganate: for oxidation.
Lithium aluminum hydride: for reduction.
Concentrated sulfuric acid: or hydrochloric acid for substitution reactions.
Major Products
Products formed from these reactions often feature modifications at the ethyl or benzopyran moieties, yielding derivatives used in further synthetic applications.
Aplicaciones Científicas De Investigación
Methyl 4-{[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate is widely studied for:
Chemical Synthesis: : An intermediate in the production of complex organic molecules.
Biology: : A potential probe in studying cellular pathways and receptor interactions.
Medicine: : Investigated for its therapeutic potential in anti-inflammatory, anti-cancer, and anti-microbial agents.
Industry: : Used in material science for developing novel polymers and coatings.
Mecanismo De Acción
The mechanism of action for methyl 4-{[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate involves:
Molecular Targets: : Interaction with specific enzymes or receptors, inhibiting or modulating their activity.
Pathways Involved: : Pathways like oxidative stress response, apoptosis, and metabolic regulation are often impacted, depending on the biological context.
Comparación Con Compuestos Similares
Compared to compounds with similar structures:
Structural Uniqueness: : The presence of a benzo[c]chromen nucleus with ester functionalities differentiates it from simpler benzopyran derivatives.
Similar Compounds: : Similar compounds include derivatives like:
6H-benzo[c]chromen-4-one
2-ethyl-7,8,9,10-tetrahydrobenzo[c]chromene
Methyl 4-hydroxybenzoate These compounds offer varying reactivity and biological activities, making methyl 4-{[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate particularly versatile in research and applications.
Propiedades
IUPAC Name |
methyl 4-[(2-ethyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O5/c1-3-16-12-20-18-6-4-5-7-19(18)24(26)29-22(20)13-21(16)28-14-15-8-10-17(11-9-15)23(25)27-2/h8-13H,3-7,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGMKZQEHYSMKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC3=CC=C(C=C3)C(=O)OC)OC(=O)C4=C2CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
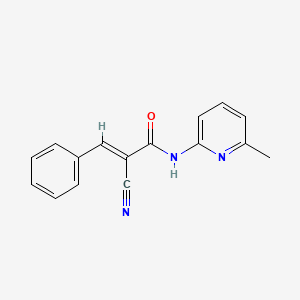
![8-(sec-butyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2954858.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}propanamide](/img/structure/B2954860.png)
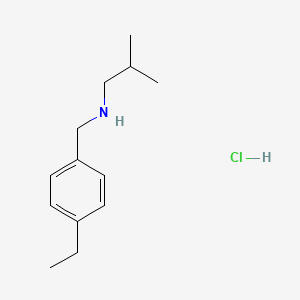
![1-(2-methylphenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2954863.png)
![2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine](/img/structure/B2954865.png)
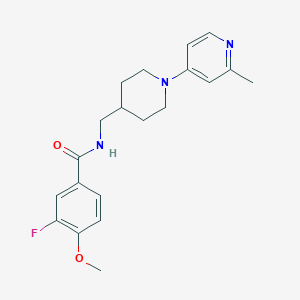
![N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(3-methoxypropyl)ethanediamide](/img/structure/B2954868.png)
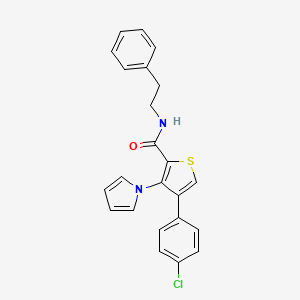
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2954873.png)
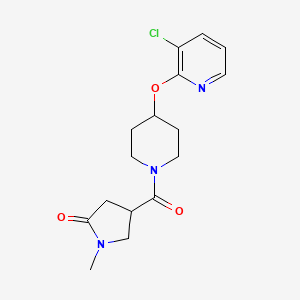
![rac-tert-butyl (1R,5R,6R)-6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2954878.png)
![1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-chloro-6-fluorophenyl)ethan-1-one](/img/structure/B2954879.png)
